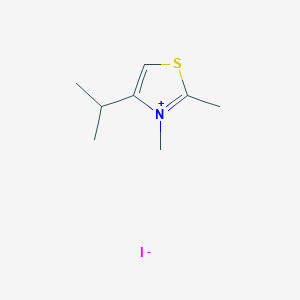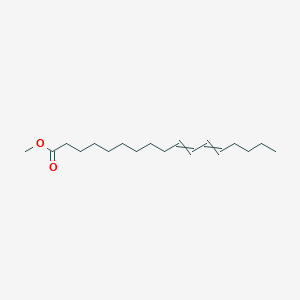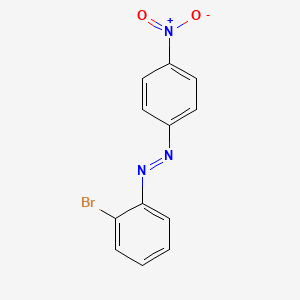
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene (N=N) linkage between two aromatic rings. This particular compound features a bromine atom on one phenyl ring and a nitro group on the other, making it a substituted azobenzene. These compounds are known for their photochromic properties, meaning they can change color upon exposure to light, which makes them useful in various applications such as molecular switches and optical data storage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene typically involves the following steps:
Diazotization: Aniline derivatives are first converted to diazonium salts by treating them with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as a brominated phenyl derivative, under basic conditions to form the azobenzene linkage.
Industrial Production Methods: Industrial production of azobenzenes, including this compound, often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, sodium alkoxide, or amines in polar solvents.
Major Products:
Reduction: (E)-1-(2-Aminophenyl)-2-(4-nitrophenyl)diazene.
Substitution: (E)-1-(2-Substituted phenyl)-2-(4-nitrophenyl)diazene, where the substituent depends on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a photochromic compound in studies of light-induced molecular switches and optical data storage.
Biology: Investigated for its potential use in controlling biological processes through light activation.
Medicine: Explored for its potential in photodynamic therapy, where light-activated compounds are used to target and destroy cancer cells.
Industry: Utilized in the development of advanced materials with tunable optical properties for use in sensors and display technologies.
Mécanisme D'action
The mechanism of action of (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the trans (E) and cis (Z) forms. This isomerization can alter the compound’s physical and chemical properties, such as its color and reactivity. The molecular targets and pathways involved in its biological applications are still under investigation, but the compound’s ability to change conformation upon light exposure is key to its function.
Comparaison Avec Des Composés Similaires
Azobenzene: The parent compound of (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene, lacking the bromine and nitro substituents.
Disubstituted Azobenzenes: Compounds with various substituents on the phenyl rings, such as (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene or (E)-1-(2-Bromophenyl)-2-(4-methylphenyl)diazene.
Uniqueness: this compound is unique due to the presence of both bromine and nitro substituents, which impart distinct electronic and steric effects. These substituents can influence the compound’s reactivity, stability, and photochromic behavior, making it a valuable compound for specific applications where these properties are desired.
Propriétés
Numéro CAS |
62820-77-3 |
|---|---|
Formule moléculaire |
C12H8BrN3O2 |
Poids moléculaire |
306.11 g/mol |
Nom IUPAC |
(2-bromophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8BrN3O2/c13-11-3-1-2-4-12(11)15-14-9-5-7-10(8-6-9)16(17)18/h1-8H |
Clé InChI |
SXDMTBZTGXXRNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


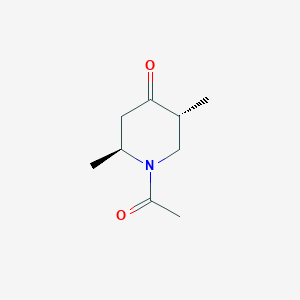
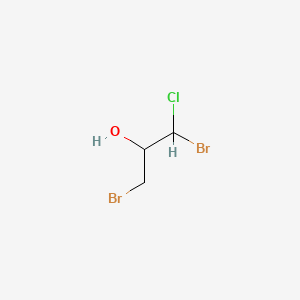

![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
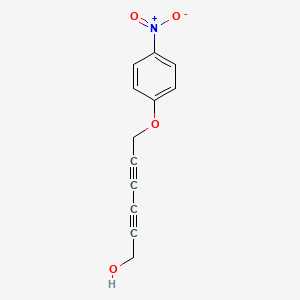
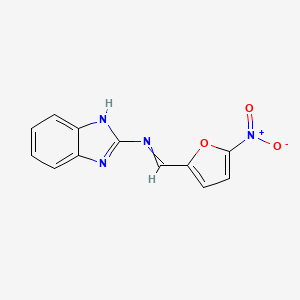
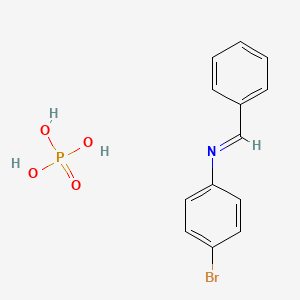

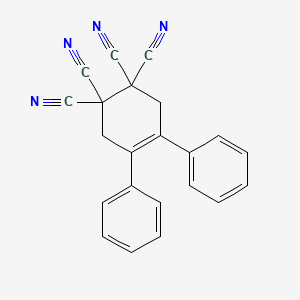
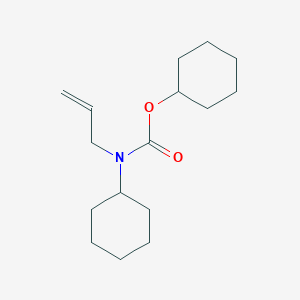
![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
